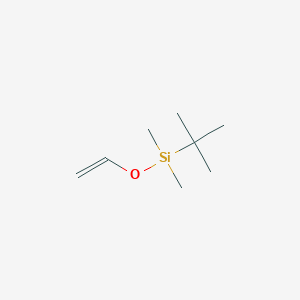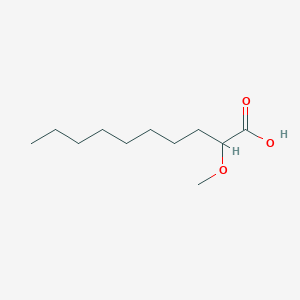
lithium;2H-thiopyran-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2H-thiopyran-2-ide typically involves the reaction of lithium with 2H-thiopyran-2-thione. One common method is the Dieckmann cyclization, which involves the intramolecular condensation of a diester in the presence of a strong base, such as lithium diisopropylamide (LDA) . Another method involves the photochemical generation of thioaldehydes, which are then reacted with electron-rich 1,3-butadienes in thia-Diels–Alder reactions to form 3,6-dihydro-2H-thiopyrans .
Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as reduced reaction times and higher yields compared to traditional batch processes . This method also allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium;2H-thiopyran-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 2H-thiopyran-2-thione . It also participates in cycloaddition reactions, such as the thia-Diels–Alder reaction, where it reacts with dienes to form cyclic products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions often involve the use of solvents such as chloroform or dichloromethane and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed: Major products formed from the reactions of this compound include 2H-thiopyran-2-thione, 3,6-dihydro-2H-thiopyrans, and various substituted thiopyrans depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Lithium;2H-thiopyran-2-ide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing heterocycles . In biology, it has been studied for its potential role in redox regulation and hydrogen sulfide signaling . In medicine, it may have applications in drug development due to its unique chemical properties and ability to interact with biological molecules . In industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of lithium;2H-thiopyran-2-ide involves its ability to undergo redox reactions and interact with various molecular targets. For example, it can convert hydrogen sulfide to hydrogen persulfide, which plays a role in redox signaling and cellular regulation . The compound’s sulfur-containing structure allows it to participate in various biochemical pathways, making it a versatile tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to lithium;2H-thiopyran-2-ide include 2H-thiopyran-2-thione, 2H-pyran-2-one, and 2H-thiopyran-2-one . These compounds share the sulfur-containing heterocyclic structure but differ in their specific chemical properties and reactivity.
Uniqueness: This compound is unique due to the presence of lithium, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific redox reactions . This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
67744-19-8 |
|---|---|
Formule moléculaire |
C5H5LiS |
Poids moléculaire |
104.1 g/mol |
Nom IUPAC |
lithium;2H-thiopyran-2-ide |
InChI |
InChI=1S/C5H5S.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
Clé InChI |
LOPPOOUHNHZDQU-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]1C=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)







silane](/img/structure/B14473125.png)

![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
